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Compound of Interest

Compound Name:
6-Bromothieno[2,3-d]pyrimidin-4-

amine

Cat. No.: B2415625 Get Quote

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system of significant interest in

medicinal chemistry and drug discovery.[1] Regarded as a bioisostere of naturally occurring

purines and quinazolines, this scaffold provides a versatile framework for designing potent and

selective modulators of various biological targets.[2] Its unique structural and electronic

properties allow it to serve as an effective ATP-competitive moiety, making it a cornerstone for

the development of targeted protein kinase inhibitors.[1]

Within this important class of compounds lies 6-Bromothieno[2,3-d]pyrimidin-4-amine, a key

intermediate and building block for synthesizing a diverse range of biologically active

molecules. The strategic placement of the bromine atom at the 6-position offers a reactive

handle for further chemical modification through cross-coupling reactions, enabling extensive

structure-activity relationship (SAR) studies. The 4-amine group is crucial for establishing key

interactions, typically hydrogen bonds, within the active sites of target proteins, particularly the

hinge region of kinases.[1]

This technical guide provides a comprehensive overview of 6-Bromothieno[2,3-d]pyrimidin-
4-amine, detailing its chemical properties, synthesis, and critical applications for researchers,

chemists, and drug development professionals.
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A precise understanding of a compound's fundamental properties is the bedrock of its

application in research.

Chemical Structure:

Figure 1. Chemical structure of 6-Bromothieno[2,3-d]pyrimidin-4-amine.

Table 1: Physicochemical and Identification Data

Property Value Source

CAS Number 60703-81-3 [3]

Molecular Formula C₆H₄BrN₃S [3]

Molecular Weight 230.09 g/mol [3]

IUPAC Name
6-bromothieno[2,3-d]pyrimidin-

4-amine
N/A

MDL Number MFCD27987642 [3]

Purity Typically ≥98% [3]

Structural elucidation and confirmation of identity for this compound and its derivatives are

routinely achieved through a combination of spectroscopic techniques, including ¹H NMR, IR,

Mass Spectrometry (MS), and High-Resolution Mass Spectrometry (HRMS).[4]

Synthesis Methodology: A Strategic Approach
The synthesis of the thieno[2,3-d]pyrimidine core is a well-established field, with the Gewald

reaction being a cornerstone methodology.[5] A novel and efficient synthetic route for producing

6-bromo-N-arylthieno[2,3-d]pyrimidin-4-amine derivatives has been developed, which can be
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adapted for the parent compound.[4] This multi-step process is designed for efficiency and high

yield, starting from readily available and inexpensive materials.

The causality behind this specific pathway lies in its convergent nature. The Gewald reaction

first efficiently constructs the substituted aminothiophene core. Subsequent steps are chosen to

strategically build the pyrimidine ring and introduce the critical bromine substituent, culminating

in a Dimroth rearrangement to yield the thermodynamically stable 4-amine product.

Generalized Synthetic Workflow
The synthesis initiates with 1,4-dithiane-2,5-diol and malononitrile and proceeds through

several key stages.[4]
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Diagram 1: Generalized synthetic workflow for 6-Bromothieno[2,3-d]pyrimidin-4-amine.
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Detailed Experimental Protocol (Conceptual)
The following protocol is a conceptual, self-validating system based on established

methodologies.[4][5]

Step 1: Gewald Reaction (Thiophene Synthesis)

React 1,4-dithiane-2,5-diol (a stable dimer of α-mercapto acetaldehyde) with malononitrile

in the presence of a base (e.g., morpholine or triethylamine) in a suitable solvent like

ethanol.[4]

The reaction is typically heated to reflux. Progress is monitored by Thin Layer

Chromatography (TLC).

Causality: This three-component reaction is a highly reliable and atom-economical method

for constructing the 2-amino-3-cyanothiophene core, which is the essential precursor for

the fused pyrimidine ring.

Step 2: Aromatic Ring Bromination

The 2-aminothiophene-3-carbonitrile intermediate is subjected to electrophilic bromination

using a reagent like N-Bromosuccinimide (NBS) in a solvent such as chloroform or acetic

acid.

Causality: NBS is a mild and selective brominating agent for electron-rich aromatic

systems like thiophenes, ensuring controlled installation of the bromine atom at the

desired position.

Step 3: Condensation and Cyclization

The brominated intermediate is heated with formamide or a similar one-carbon synthon.

Causality: Formamide serves as the source for the remaining atoms needed to construct

the pyrimidine ring, leading to the formation of the fused thieno[2,3-d]pyrimidine system

through a cyclization-condensation sequence.[5]

Step 4: Dimroth Rearrangement
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Under the reaction conditions or with subsequent treatment (e.g., acid or base catalysis),

the initially formed imine may undergo a Dimroth rearrangement.[4]

Causality: This rearrangement is a thermodynamically driven process that converts the

initial cyclization product into the more stable 4-amino tautomer, which is the desired final

product.

Step 5: Purification

The final product is isolated and purified using standard laboratory techniques such as

recrystallization or column chromatography to achieve high purity.

Applications in Drug Discovery and Medicinal
Chemistry
The true value of 6-Bromothieno[2,3-d]pyrimidin-4-amine lies in its application as a scaffold

for potent and selective therapeutic agents. Its derivatives have demonstrated a wide range of

biological activities.

A. Core Scaffold for Kinase Inhibitors
The thieno[2,3-d]pyrimidine-4-amine structure is a highly effective "hinge-binding" motif for

ATP-competitive kinase inhibitors.[1] The pyrimidine nitrogen atoms and the exocyclic 4-amine

group act as hydrogen bond donors and acceptors, mimicking the adenine portion of ATP and

anchoring the inhibitor in the enzyme's active site.

Anticancer Activity: Derivatives have shown potent inhibition of key oncogenic kinases like

Epidermal Growth Factor Receptor (EGFR) and ErbB-2.[4] Further studies have

demonstrated significant cytotoxic activity of related compounds against liver, breast, and

cervix carcinoma cell lines.[4] The scaffold has been extensively explored in the

development of treatments for Non-Small Cell Lung Cancer (NSCLC).[2]

Anti-inflammatory and Autoimmune Diseases: By targeting kinases involved in inflammatory

signaling cascades (e.g., JAK family), this scaffold holds promise for developing novel

treatments for autoimmune disorders.[1]
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Diagram 2: Mechanism of ATP-competitive kinase inhibition by the thienopyrimidine scaffold.

B. Antimicrobial and Antiviral Potential
The structural similarity to purines also makes the thieno[2,3-d]pyrimidine nucleus a candidate

for interfering with microbial and viral replication pathways.

Antibacterial and Antifungal Activity: Various derivatives have been synthesized and

screened, demonstrating notable activity against both bacterial and fungal strains.[4][5]

Antitubercular Research: While a different isomer, the related thieno[3,2-d]pyrimidin-4-amine

scaffold has been identified as an inhibitor of Cytochrome bd oxidase in Mycobacterium

tuberculosis.[6] This highlights the potential of the broader thienopyrimidine class as a

source of novel antitubercular agents, an area of critical unmet medical need.[6]

Conclusion
6-Bromothieno[2,3-d]pyrimidin-4-amine is more than a chemical intermediate; it is a

strategic building block for the creation of next-generation targeted therapeutics. Its robust and

adaptable synthesis, combined with the proven biological activity of its derivatives, solidifies its

importance in modern medicinal chemistry. For researchers in oncology, infectious diseases,

and inflammatory conditions, this compound offers a validated starting point for the design and

discovery of novel, high-impact clinical candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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